
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as N-Acetyldopamine (NADA), is a naturally occurring compound found in the nervous system of invertebrates and some vertebrates. It is a derivative of dopamine and has been found to play a role in various biological processes.
作用机制
NADA is believed to exert its effects through the activation of the TRPA1 ion channel. This ion channel is involved in the regulation of pain and inflammation and is found in various tissues throughout the body.
生化和生理效应
NADA has been found to have various biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation in various tissues, including the brain. It has also been found to increase the activity of antioxidant enzymes and to protect against oxidative damage.
实验室实验的优点和局限性
NADA has several advantages for use in lab experiments. It is a naturally occurring compound and can be easily synthesized. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its effects can be difficult to measure in vivo.
未来方向
There are several potential future directions for research on NADA. It has been suggested that it may have potential therapeutic uses in the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for measuring its effects in vivo.
合成方法
NADA can be synthesized through the oxidation of dopamine using potassium permanganate in the presence of acetic acid. The resulting product can be purified through column chromatography.
科学研究应用
NADA has been extensively studied for its potential use in various scientific research applications. It has been found to have antioxidant properties and has been used in studies related to oxidative stress and aging. It has also been studied for its potential use in the treatment of Parkinson's disease.
属性
CAS 编号 |
132203-87-3 |
|---|---|
产品名称 |
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid |
分子式 |
C8H8N2O5 |
分子量 |
212.16 g/mol |
IUPAC 名称 |
2-amino-2-(4-hydroxy-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H8N2O5/c9-7(8(12)13)4-1-2-6(11)5(3-4)10(14)15/h1-3,7,11H,9H2,(H,12,13) |
InChI 键 |
WPJSXUYBLQGKHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])O |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])O |
同义词 |
AMINO-(4-HYDROXY-3-NITRO-PHENYL)-ACETIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



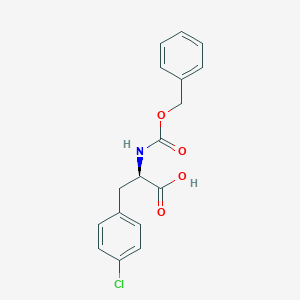
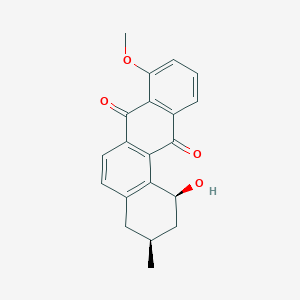
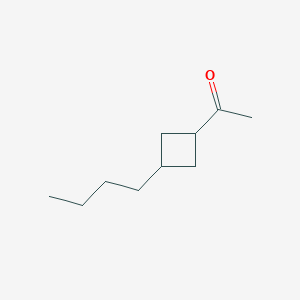
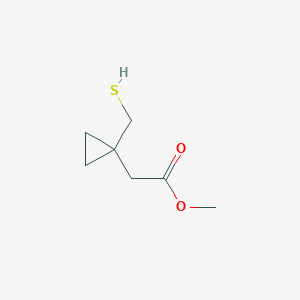
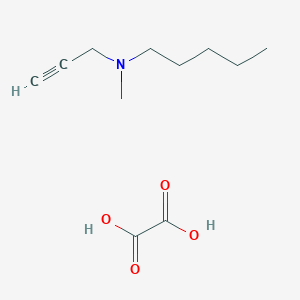
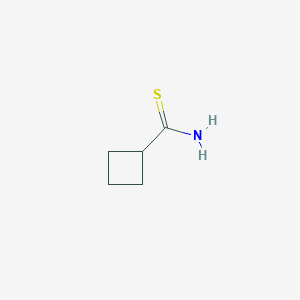
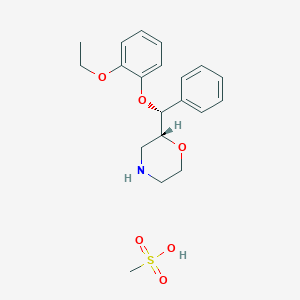
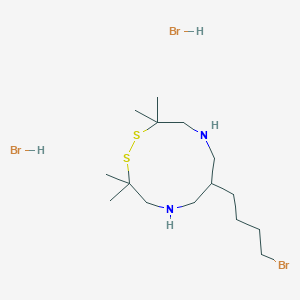

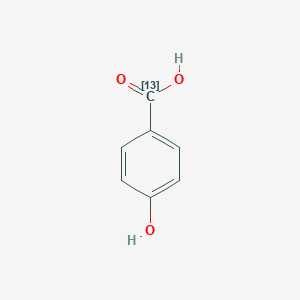
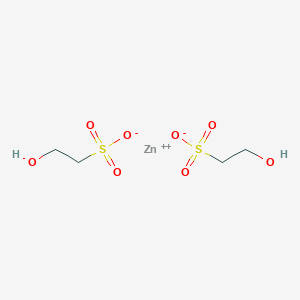
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

